molecular formula C22H20N6O4 B2549216 ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 893935-02-9

ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Katalognummer B2549216
CAS-Nummer: 893935-02-9
Molekulargewicht: 432.44
InChI-Schlüssel: HPJSTBGYMCWEFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of various ethyl-substituted pyrimidine and triazole derivatives has been explored in the presented studies. Paper describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The paper also discusses the synthesis of new pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives from an amino-imino derivative. In paper , a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized via a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. Paper reports on the cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole to produce ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, which exhibit ring-chain isomerism in solution.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Paper utilized X-ray single crystal diffraction (XRD) and spectroscopic techniques such as 1H NMR, 13C NMR, and IR to characterize the structure of the synthesized compound. The geometrical parameters and spectral data were further validated through DFT geometry optimization and molecular orbital calculation. Paper conducted FT-IR and FT-Raman spectroscopy to assign and compare the molecular structure of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate with theoretical results.

Chemical Reactions Analysis

The papers discuss various chemical reactions that lead to the formation of the target compounds. Paper details reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives and arylidinemalononitrile derivatives to produce different carboxylate derivatives. Paper describes the ring-chain isomerism of the synthesized ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, which is influenced by the solvent and the length of the polyfluoroalkyl substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed through various techniques. Paper discusses the antibacterial activity of the synthesized compound against Gram-positive and Gram-negative microbial strains, indicating its potential as an antibacterial agent. Paper analyzes the stability of the molecule, molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals at the DFT level. The molecular docking studies in paper suggest that the compound might exhibit inhibitory activity against a pyrrole inhibitor, with a binding affinity value of -9.5 kcal/mol.

Wissenschaftliche Forschungsanwendungen

Spectral and Molecular Docking Analyses

A study by Sert et al. (2020) focused on a related compound, analyzing its spectral properties and conducting molecular docking analyses. This research highlighted the compound's potential as an inhibitor for cancer treatment due to its ability to bind to protein sites relevant to cancer pathogenesis. Such findings suggest the possibility of ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate having similar applications in the realm of cancer research, contingent on its binding affinity and specificity towards cancer-related proteins Sert et al., 2020.

Insecticidal Assessment

Fadda et al. (2017) explored the synthesis of innovative heterocycles for insecticidal activity against the cotton leafworm, Spodoptera littoralis. Although this study does not directly involve the specific compound , it illustrates the potential for related heterocyclic compounds to serve as insecticidal agents, suggesting a possible research avenue for ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate in agricultural or pest control applications Fadda et al., 2017.

Synthesis of Heterocyclic Compounds

Research by Kanno et al. (1991) described methods for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, which are structurally similar to the target compound. This work provides insights into synthetic methodologies that could be adapted for the synthesis of ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate, potentially leading to the discovery of new drugs or materials with unique properties Kanno et al., 1991.

Wirkmechanismus

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with. Triazolopyrimidines have been found to have various biological activities, including c-Met inhibition or GABA A modulating activity .

Zukünftige Richtungen

Triazolopyrimidines are a class of compounds that have shown promise in various areas of medicinal chemistry. Future research could focus on exploring the potential biological activities of this specific compound and developing methods for its synthesis .

Eigenschaften

IUPAC Name

ethyl 2-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-32-22(31)16-9-4-5-10-17(16)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)15-8-6-7-14(2)11-15/h4-11,13H,3,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSTBGYMCWEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.